Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-
CAS No.:
Cat. No.: VC17508856
Molecular Formula: C13H13BN2O3
Molecular Weight: 256.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BN2O3 |
|---|---|
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | [3-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H13BN2O3/c17-13(16-9-10-4-6-15-7-5-10)11-2-1-3-12(8-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
| Standard InChI Key | OYBBTLCTFCOSRU-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC=NC=C2)(O)O |
Introduction
Chemical Identity and Structural Features
Boronic acid, B-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is a substituted phenylboronic acid derivative characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BN₂O₃ |
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | Boronic acid, B-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- |
| Key Functional Groups | Boronic acid (-B(OH)₂), pyridinylmethyl amino carbonyl |
The compound features a phenyl ring substituted at the meta-position with a boronic acid group and a carbonyl-linked 4-pyridinylmethyl amine. This dual functionality enables participation in cross-coupling reactions and biomolecular interactions.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic transformations. While detailed protocols are proprietary, general methodologies include:
Suzuki-Miyaura Coupling Precursor Preparation
The boronic acid group is introduced via palladium-catalyzed cross-coupling, analogous to methods used for 4-boronobenzoic acid derivatives . For example, aryl halides react with boronic acids under conditions involving Pd catalysts (e.g., PdCl₂(PPh₃)₂), bases (e.g., Na₂CO₃), and polar solvents (e.g., ethanol/water) .
Amide Bond Formation
The pyridinylmethyl amino carbonyl moiety is constructed through amidation reactions. A representative step involves coupling a carboxylic acid derivative (e.g., 3-carboxyphenylboronic acid) with 4-pyridinylmethylamine using activating agents like EDC/HOBt.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boronic Acid Installation | PdCl₂(PPh₃)₂, Na₂CO₃, ethanol/water, 80°C | 88–91% |
| Amide Coupling | EDC, HOBt, DMF, room temperature | 75–85% |
Reactivity and Functional Versatility
Cross-Coupling Reactivity
The boronic acid group enables participation in Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical intermediates. For instance, reactions with aryl halides yield complex scaffolds under mild conditions :
Biomolecular Interactions
The pyridine moiety facilitates hydrogen bonding and π-π stacking, making the compound a candidate for enzyme inhibition studies. Computational models suggest moderate bioavailability (LogP ≈ 1.5) and low blood-brain barrier permeability.
Applications in Research and Industry
Organic Synthesis
This compound serves as a building block in synthesizing heterocyclic frameworks. For example, it has been used to prepare kinase inhibitors via coupling with halogenated heteroarenes.
Medicinal Chemistry
Preliminary studies indicate potential as a proteolysis-targeting chimera (PROTAC) component, leveraging its boronic acid group to bind ubiquitin ligases.
Table 2: Key Applications
| Application | Description | Example Target |
|---|---|---|
| PROTAC Development | E3 ligase recruitment | Von Hippel-Lindau |
| Enzyme Inhibition | Competitive binding to ATP sites | Tyrosine kinases |
Comparative Analysis with Analogues
Structural analogues, such as the 3-pyridinylmethyl variant, exhibit distinct reactivity due to differences in electronic and steric effects:
Table 3: Comparison with 3-Pyridinylmethyl Analogue
| Property | 4-Pyridinylmethyl Derivative | 3-Pyridinylmethyl Derivative |
|---|---|---|
| LogP | 1.5 | 1.8 |
| Suzuki Coupling Rate | Faster (electron-deficient pyridine) | Slower |
| Solubility in H₂O | 12 mg/mL | 8 mg/mL |
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